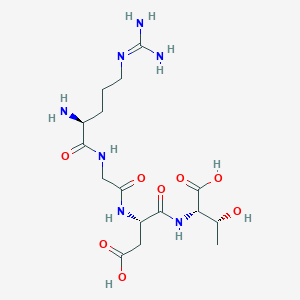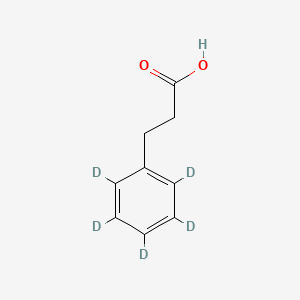
Hydrocinnamic-d5 Acid (phenyl-d5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrocinnamic-d5 Acid (phenyl-d5), also known as Benzene-d5-propanoic acid, is a deuterium-labeled compound. It is a stable isotope-labeled analog of hydrocinnamic acid, where five hydrogen atoms on the phenyl ring are replaced by deuterium atoms. This compound is primarily used in research and analytical applications due to its unique isotopic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrocinnamic-d5 Acid (phenyl-d5) can be synthesized through various methods. One common synthetic route involves the deuteration of benzene to form benzene-d5, followed by a Friedel-Crafts acylation reaction with propionic acid to yield Benzene-d5-propanoic acid . The reaction typically requires a catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of Hydrocinnamic-d5 Acid (phenyl-d5) involves similar synthetic routes but on a larger scale. The process includes the deuteration of benzene using deuterium gas and a suitable catalyst, followed by the acylation reaction. The product is then purified through crystallization or distillation to achieve the desired isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrocinnamic-d5 Acid (phenyl-d5) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzene-d5-propanoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic substitution reactions due to the presence of deuterium atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Benzene-d5-propanoic acid derivatives.
Reduction: Benzene-d5-propanol or benzene-d5-propanal.
Substitution: Various substituted benzene-d5-propanoic acids depending on the electrophile used.
Applications De Recherche Scientifique
Hydrocinnamic-d5 Acid (phenyl-d5) has numerous applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of stable isotope-labeled compounds for quality control and analytical testing
Mécanisme D'action
The mechanism of action of Hydrocinnamic-d5 Acid (phenyl-d5) involves its interaction with molecular targets through isotopic labeling. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques such as NMR spectroscopy and mass spectrometry. This allows researchers to track the compound’s behavior in various chemical and biological systems, providing insights into reaction mechanisms and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrocinnamic Acid: The non-deuterated analog of Hydrocinnamic-d5 Acid (phenyl-d5).
Phenylpropanoic Acid: Another structurally similar compound with different isotopic labeling.
Cinnamic Acid: A related compound with a double bond in the side chain instead of a saturated propanoic acid group.
Uniqueness
Hydrocinnamic-d5 Acid (phenyl-d5) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and reaction studies. This makes it a valuable tool in research areas where isotopic labeling is essential .
Propriétés
Formule moléculaire |
C9H10O2 |
|---|---|
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i1D,2D,3D,4D,5D |
Clé InChI |
XMIIGOLPHOKFCH-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)O)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


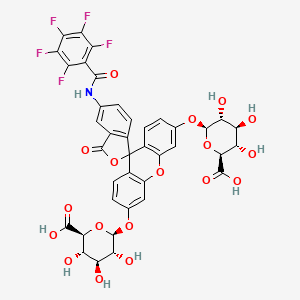

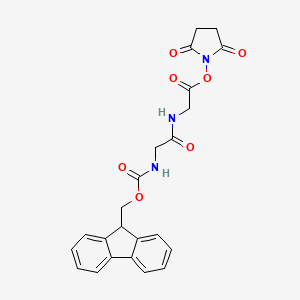
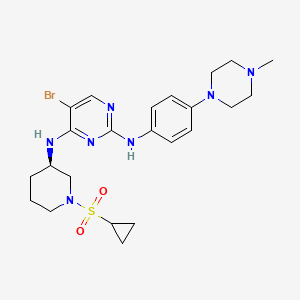
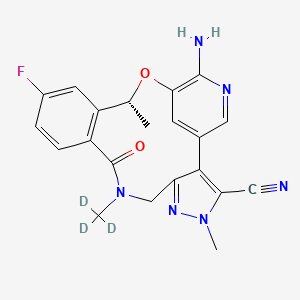
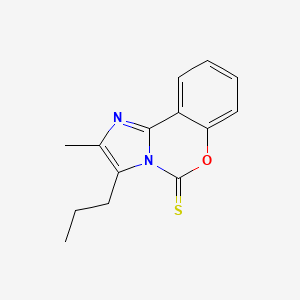

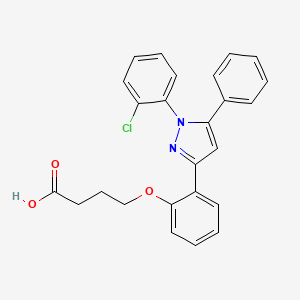

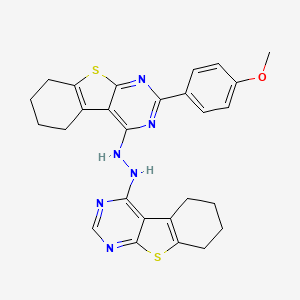
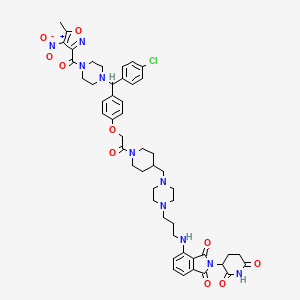
![2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12397094.png)

